N-(1-(Hydroxymethyl)propyl)undecanamide
Description
N-(1-(Hydroxymethyl)propyl)undecanamide is a chemical compound with the molecular formula C15H31NO2 It is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an undecanamide backbone
Properties
CAS No. |
94023-77-5 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h14,17H,3-13H2,1-2H3,(H,16,18) |
InChI Key |
DNBCFRWYLAIQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(CC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Hydroxymethyl)propyl)undecanamide typically involves the reaction of undecanoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Hydroxymethyl)propyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecanamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(Hydroxymethyl)propyl)undecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecanamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide bond provides stability and can participate in various biochemical reactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Hydroxymethyl)propyl)decanamide
- N-(1-(Hydroxymethyl)propyl)dodecanamide
- N-(1-(Hydroxymethyl)propyl)octanamide
Uniqueness
N-(1-(Hydroxymethyl)propyl)undecanamide is unique due to its specific chain length and the presence of the hydroxymethyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Biological Activity
N-(1-(Hydroxymethyl)propyl)undecanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
This compound is classified as an amide derivative. Its structure features a long hydrocarbon chain, which is characteristic of many biologically active lipids. The hydroxymethyl group may influence its interaction with biological membranes and receptors.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cell viability, apoptosis induction, and potential therapeutic uses. The compound's activity can be summarized in the following key areas:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB231, demonstrating IC50 values that indicate substantial potency in inducing cell death.
- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways. This was evidenced by assays measuring mitochondrial membrane potential and caspase activation, indicating that it triggers apoptotic signaling cascades.
- Comparative Studies : In comparative analyses with other ceramide analogs, this compound has shown enhanced potency in promoting apoptosis in certain cancer cell lines compared to traditional ceramides.
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Apoptosis Induction :
- Mitochondrial Depolarization :
Data Tables
| Cell Line | IC50 (μM) | Apoptosis (%) at 25 μM | Mechanism |
|---|---|---|---|
| MCF-7 | 22.36 | N/A | Apoptosis via mitochondrial pathway |
| MDA-MB231 | 10.15 | N/A | Apoptosis via mitochondrial pathway |
| SupT1 | N/A | 66.16 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
